molecular formula C8H8N4O2S B2819482 3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid CAS No. 1573548-25-0

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid

Cat. No.: B2819482
CAS No.: 1573548-25-0
M. Wt: 224.24
InChI Key: IKJGHNAJWGFNHA-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid is an organic compound that features both a tetrazole ring and a thiophene ring. These functional groups are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

    Diagnostics: It can be used in the development of diagnostic agents.

Industry

    Agriculture: The compound can be used in the development of new pesticides or herbicides.

    Electronics: It can be used in the development of organic electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Propanoic Acid Moiety: This can be done through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: Both the tetrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the tetrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-tetrazol-1-yl)propanoic acid: Lacks the thiophene ring.

    3-(thiophen-3-yl)propanoic acid: Lacks the tetrazole ring.

    3-(1H-tetrazol-1-yl)-3-(furan-3-yl)propanoic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid is unique due to the presence of both the tetrazole and thiophene rings, which confer distinct chemical properties and potential applications. The combination of these functional groups can lead to enhanced reactivity and specificity in various chemical and biological contexts.

Properties

IUPAC Name

3-(tetrazol-1-yl)-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c13-8(14)3-7(6-1-2-15-4-6)12-5-9-10-11-12/h1-2,4-5,7H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJGHNAJWGFNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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